N-Phenyl-m-chloromandelamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxy-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-4-5-10(9-11)13(17)14(18)16-12-7-2-1-3-8-12/h1-9,13,17H,(H,16,18) |
InChI Key |
YRCRXIXWQNRGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for N Phenyl M Chloromandelamide
Strategic Approaches to Amide Bond Formation
The construction of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation. nih.govnsf.gov Traditional approaches often involve the activation of a carboxylic acid, such as m-chloromandelic acid, to make it more susceptible to nucleophilic attack by an amine, in this case, aniline (B41778). This activation is typically achieved using coupling reagents. nih.gov Common classes of coupling agents include carbodiimides and phosphonium (B103445) salts, which are favored for their high reactivity and ability to minimize side reactions like epimerization. nih.gov
Recent advancements have focused on the in situ generation of activating agents. For instance, a mixture of N-chlorophthalimide and triphenylphosphine (B44618) can generate chloro- and imido-phosphonium salts in the reaction mixture, which then efficiently activate the carboxylic acid for amidation. nih.gov This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides at room temperature with good to excellent yields. nih.gov
Furthermore, the field is moving towards more sustainable practices, with some amide bond formations now being successfully carried out in water, reducing the reliance on hazardous organic solvents like DMF, NMP, and dichloromethane. nsf.gov Another innovative approach involves the concept of 'umpolung' reactivity, where the typical polarity of the reactants is reversed. nih.gov In one such method, an α-halo nitroalkane serves as an acyl donor for the amine, which is activated by a halonium ion source. nih.gov
Stereoselective Synthetic Pathways for Mandelic Acid Derivatives
The synthesis of N-Phenyl-m-chloromandelamide requires the preparation of the chiral mandelic acid core. Stereoselectivity is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Biocatalytic Approaches to Chiral Hydroxy Amides
Biocatalysis offers a powerful and environmentally benign route to enantiomerically pure α-hydroxy amides. nih.govnih.gov Enzymes operate under mild conditions and exhibit high selectivity, which can circumvent the need for protecting groups and reduce waste. nih.govacs.org
One notable biocatalytic method involves a two-step enzymatic sequence. First, an α-oxo ester is subjected to a highly enantioselective reduction using Saccharomyces cerevisiae (baker's yeast). This step typically yields the corresponding α-hydroxy ester with high conversion and excellent enantiomeric excess. nih.gov The resulting chiral α-hydroxy ester then undergoes a lipase-catalyzed aminolysis with an amine to form the desired chiral α-hydroxy amide. nih.gov For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to effectively catalyze this second step. nih.gov
The advantages of biocatalysis are significant, as enzyme-catalyzed reactions are often highly enantioselective and regioselective, and they are performed at ambient temperature and atmospheric pressure. nih.gov This avoids the use of harsh reaction conditions that could lead to racemization or other unwanted side reactions. nih.gov
Chemoenzymatic Synthesis and Asymmetric Reduction
Chemoenzymatic strategies combine the best of both chemical and enzymatic methods to achieve efficient and selective syntheses. Asymmetric reduction of a keto acid precursor is a key step in producing chiral hydroxy acids. nih.gov For instance, the biocatalytic reduction of a keto acid salt using a dehydrogenase, such as D-lactate dehydrogenase (D-LDH), can stereoselectively produce the corresponding R-hydroxy acid. nih.gov This enzymatic reduction often employs a cofactor regeneration system, for example, using formate (B1220265) dehydrogenase (FDH) to regenerate NADH from NAD+. nih.gov This approach has been successfully used for the large-scale synthesis of chiral building blocks for pharmaceuticals. nih.gov
Introduction of the meta-Chloro Phenyl Moiety
The synthesis of this compound necessitates the incorporation of a chlorine atom at the meta position of the phenyl ring of the mandelic acid portion. This can be achieved either by starting with a pre-functionalized precursor, such as (R)-(-)-3-chloromandelic acid, or by introducing the chloro group at a suitable stage in the synthetic sequence. nih.gov
Commercially available (R)-(-)-3-chloromandelic acid can be used as a starting material. nih.gov For instance, it can be condensed with pivaldehyde to form a dioxolanone, which serves as a chiral template for further modifications. nih.gov
Alternatively, methods for the direct chlorination of aromatic rings are well-established in organic chemistry. However, for a multi-step synthesis, it is often more efficient to begin with a chlorinated starting material to avoid issues with regioselectivity and the need for additional purification steps. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, demonstrates the use of 3-chloroaniline (B41212) as a precursor to introduce the m-chlorophenyl group. google.com Similarly, the synthesis of N-(4-chlorophenyl)maleimide starts with p-chloroaniline. researchgate.net These examples highlight the common strategy of using a chlorinated aniline derivative to build the desired molecular scaffold.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. yale.edusigmaaldrich.com These principles provide a framework for developing more sustainable chemical processes.
Key principles relevant to the synthesis of this compound include:
Prevention : It is better to prevent waste than to treat it after it has been created. yale.edu
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. yale.edu
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgyale.edu
Design for Energy Efficiency : Energy requirements should be minimized, with reactions ideally conducted at ambient temperature and pressure. yale.edu
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.orgyale.edu
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as it requires additional reagents and generates waste. yale.edusigmaaldrich.com
Biocatalytic and chemoenzymatic approaches align well with these principles by utilizing enzymes that operate under mild conditions and often eliminate the need for protecting groups. nih.govnih.govacs.org The use of water as a solvent in amide bond formation is another example of applying green chemistry principles. nsf.gov
Synthetic Routes to N-Phenyl Amide Scaffolds
The N-phenyl amide scaffold is a common structural motif in many biologically active molecules. researchgate.netnih.govnih.gov The synthesis of this scaffold typically involves the reaction of a carboxylic acid or its derivative with aniline or a substituted aniline.
A general method for synthesizing N-phenylmaleimide, for example, involves the acylation of aniline with maleic anhydride (B1165640) to form an intermediate N-phenylmaleamic acid, which is then cyclized through dehydration. researchgate.netgoogle.com While this is for a maleimide (B117702) system, the initial acylation step is analogous to the formation of this compound from m-chloromandelic acid and aniline.
Microwave-assisted synthesis has also emerged as an efficient method for preparing N-phenyl amides, often leading to shorter reaction times and improved yields. researchgate.net For example, the combination of DMF and DBU under microwave conditions has been shown to be effective for the synthesis of a variety of N-phenyl amides from different carboxylic acids. researchgate.net
Palladium-catalyzed C-H functionalization reactions have also been developed for the synthesis of complex molecules containing mandelic acid and α-phenylglycine derivatives, offering novel routes to functionalized amide scaffolds. acs.org
Below is a table summarizing various synthetic approaches to amide bond formation:
| Method | Reagents/Conditions | Advantages | Disadvantages | Reference |
| Coupling Reagents | Carbodiimides (e.g., EDC), Phosphonium salts (e.g., PyBOP) | High reactivity, minimizes epimerization | Can be toxic, generates stoichiometric byproducts | nih.gov |
| In Situ Activation | N-chlorophthalimide, PPh₃ | Mild conditions (room temp.), good yields | Requires specific activating agents | nih.gov |
| Biocatalysis | Lipases (e.g., CAL-B), Proteases | High selectivity, mild conditions, aqueous media | Enzyme stability and cost can be a factor | nih.govmanchester.ac.uk |
| Umpolung Reactivity | α-halo nitroalkane, halonium ion source (e.g., NIS) | Reverses traditional reactivity patterns | May require specific substrates and conditions | nih.gov |
| Microwave-Assisted | DMF, DBU, microwave irradiation | Rapid reaction times, often high yields | Requires specialized equipment | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For N-Phenyl-m-chloromandelamide, both ¹H and ¹³C NMR would provide definitive information about its complex structure.
¹H NMR Spectroscopy for Proton Environments
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton. The aromatic regions would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the N-phenyl ring are expected to appear as multiplets, while the four protons on the 3-chlorophenyl ring will also present as a complex multiplet pattern.
Key diagnostic signals include the singlet for the methine proton (CH-OH) and the broad singlets for the amide (NH) and hydroxyl (OH) protons, the chemical shifts of which can be sensitive to solvent and concentration. Based on data from related compounds like N-(4-hydroxyphenyl)mandelamide, the methine proton is expected around δ 5.0-5.2 ppm. beilstein-journals.org The amide proton in similar N-phenylacetamide structures often appears as a broad singlet at δ 9.15 ppm or higher. nih.gov
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |
|---|---|---|---|
| Amide (N-H) | 8.5 - 10.5 | Broad Singlet | 1H |
| Aromatic (C₆H₅ & C₆H₄Cl) | 7.0 - 7.8 | Multiplet | 9H |
| Hydroxyl (O-H) | 5.5 - 6.5 | Broad Singlet | 1H |
| Methine (CH-OH) | 5.0 - 5.5 | Singlet | 1H |
Note: Predictions are based on typical values for amide, hydroxyl, and aromatic protons in similar chemical environments. beilstein-journals.orgnih.gov Solvent: DMSO-d₆.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework. This compound is expected to display 14 distinct carbon signals, assuming no accidental overlap. The carbonyl (C=O) carbon of the amide group is predicted to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The carbon atom bearing the hydroxyl group (CH-OH) would likely resonate around δ 70-75 ppm.
The twelve aromatic carbons will appear between δ 115 and 145 ppm. The carbon atom directly bonded to the chlorine (C-Cl) in the 3-chlorophenyl ring is expected to have a characteristic shift around δ 130-135 ppm. Analysis of similar structures, such as N-(4-Chlorophenyl)-2-oxo-2-phenylacetamide, helps in predicting these ranges. spectrabase.com
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (C-Cl) | 132 - 135 |
| Aromatic (C-N) | 137 - 141 |
| Aromatic (C-C(OH)) | 139 - 143 |
| Aromatic (CH) | 118 - 131 |
| Methine (CH-OH) | 72 - 77 |
Note: Predictions are based on data from analogous compounds like mandelamide and various substituted acetamides. spectrabase.comnih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The calculated molecular weight of this compound (C₁₄H₁₂ClNO₂) is 261.70 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 263 should be observed with an intensity of approximately one-third of the M⁺ peak.
The fragmentation of this compound is likely to proceed through several key pathways. A primary cleavage event would be the scission of the C-C bond between the carbonyl group and the benzylic carbon, which is a common fragmentation pathway for amides. nih.gov
Predicted Key Fragments in the Mass Spectrum
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 261/263 | [C₁₄H₁₂ClNO₂]⁺ | Molecular Ion (M⁺) |
| 140/142 | [ClC₆H₄CHO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |
| 121 | [C₆H₅NCO]⁺ | Cleavage and rearrangement |
| 119 | [C₇H₆NO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |
| 93 | [C₆H₅NH₂]⁺ | Phenylamine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for amides and aromatic compounds. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several strong absorption bands corresponding to its amide, hydroxyl, and aromatic functionalities. A broad absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to the overlapping stretching vibrations of the O-H and N-H groups.
The Amide I band (primarily C=O stretching) is one of the most intense and characteristic peaks in the spectrum, anticipated to appear around 1650-1680 cm⁻¹. The Amide II band (a combination of N-H bending and C-N stretching) is expected near 1530-1550 cm⁻¹. Studies on related N-phenylamides confirm these characteristic absorption regions. nih.govspectroscopyonline.com The presence of the C-Cl bond would likely give rise to a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | O-H and N-H stretch | Hydroxyl and Amide |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1650 - 1680 | C=O stretch (Amide I) | Amide |
| 1530 - 1550 | N-H bend (Amide II) | Amide |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1230 - 1260 | C-N stretch | Amide |
| 700 - 800 | C-Cl stretch | Chloro-aromatic |
Note: Predicted values are based on established IR correlation tables and data from analogous compounds like 2-Chloro-N-phenylacetamide. nist.govchemicalbook.comneliti.com
X-ray Crystallography for Solid-State Molecular Architecture
While no published crystal structure for this compound exists, its solid-state architecture can be predicted based on structures of similar molecules like mandelamide and various N-phenylacetamides. nih.govacs.org The molecule is expected to engage in extensive intermolecular hydrogen bonding. The amide N-H group and the hydroxyl O-H group can both act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This would likely lead to the formation of one- or two-dimensional networks in the crystal lattice, significantly influencing the melting point and solubility of the compound.
Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value / System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···O=C Hydrogen Bonds |
| O-H···O=C Hydrogen Bonds | |
| π-π Stacking |
Note: These parameters are hypothetical, based on common packing motifs observed in the crystal structures of analogous compounds such as (±)-mandelamide and other substituted amides. acs.orgacs.org
Computational and Theoretical Studies of N Phenyl M Chloromandelamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biomedpharmajournal.org It is frequently employed to predict a molecule's geometry, energy, and various reactivity descriptors. For N-Phenyl-m-chloromandelamide, a DFT study would typically calculate parameters like total energy, dipole moment, and the distribution of electron density to understand its stability and reactive nature. However, specific DFT calculations detailing the electronic structure and reactivity parameters for this compound have not been identified in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. An FMO analysis for this compound would provide the energies and spatial distributions of these orbitals, offering predictions about the most likely sites for nucleophilic and electrophilic attack. Currently, there are no published studies containing a specific FMO analysis for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding. chemsrc.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP map for this compound would identify the electronegative oxygen and chlorine atoms as potential sites for electrophilic interaction and hydrogen bond acceptance. Specific MEP mapping studies for this compound are not available in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of a molecule and provide detailed insights into its interactions with biological targets like proteins or nucleic acids. An MD simulation of this compound, either in solution or bound to a receptor, would help in understanding its stable conformations, dynamic behavior, and the stability of its binding mode within a biological target. No specific MD simulation studies focused on this compound were found during the literature search.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and elucidating their binding mechanisms at the molecular level. Docking studies of this compound against a specific biological target would involve predicting its binding pose, affinity (scoring function), and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's active site. A search of the scientific literature did not yield any molecular docking studies featuring this compound as the ligand.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are used to predict the activity of new compounds based on a dataset of molecules with known activities. Developing a QSAR model involving this compound would require a series of related compounds with measured biological activity against a specific target. No such QSAR or SPR modeling studies that include this compound were identified.
Structure Activity Relationship Sar and Structure Function Investigations of N Phenyl M Chloromandelamide and Analogues
Impact of Phenyl Ring Substitution on Biological Interactions
The presence of a chlorine atom at the meta-position of the N-phenyl ring in N-Phenyl-m-chloromandelamide is a defining structural feature. The chloro group is an electron-withdrawing substituent, primarily through the inductive effect, which can decrease the electron density of the aromatic ring. This alteration in electronics can influence the strength of interactions with biological targets.
In SAR studies of related N-substituted benzamide (B126) derivatives, the position of a chloro substituent has been shown to be critical. For instance, some research has indicated that the presence of a chlorine atom on the benzamide ring can lead to a decrease in anti-proliferative activity compared to unsubstituted analogues. nih.gov In a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, a chloro substituent at the ortho or meta position resulted in decreased antibacterial activity compared to the para-substituted counterpart. frontiersin.org Conversely, in other molecular frameworks, such as N-phenyl cinnamamides and N-phenylpiperazine conjugates, compounds bearing chloro-substituents at various positions, including as part of a 3,4-dichloro substitution pattern, have demonstrated potent biological activity. mdpi.commdpi.com This suggests that the impact of the meta-chloro group is highly context-dependent, relying on the specific topology and electronic environment of the target binding site.
The biological activity of N-phenyl amide derivatives is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. rsc.orgrsc.org Electronic effects refer to the influence of a substituent on the electron density distribution of the molecule, while steric effects relate to the spatial arrangement and bulk of the atoms. beilstein-journals.org
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), or electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO₂). EDGs increase the electron density of the phenyl ring, while EWGs decrease it. libretexts.org This modulation of electron density can affect hydrogen bonding capabilities and the strength of π-stacking or cation-π interactions. In some series of N-phenylacetamide derivatives, the presence of EWGs on the phenyl ring has been found to enhance biological activity. nih.govnih.gov However, in other cases, both EDGs and EWGs have been shown to be beneficial for activity compared to an unsubstituted phenyl ring, indicating that a simple trend does not always apply. mdpi.comfrontiersin.org
Steric Effects: The size and shape of a substituent dictate how the molecule can orient itself within a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding if the pocket is constrained. Conversely, a larger substituent might establish additional favorable van der Waals contacts if the pocket is accommodating. Studies on N-aryl isoindolium ions have demonstrated that steric hindrance from ortho-substituents can fundamentally alter reaction pathways and molecular conformations. beilstein-journals.org
The interplay between these effects is crucial. The following table summarizes SAR findings from various studies on N-phenyl amide derivatives, illustrating the impact of different phenyl ring substituents.
| Substituent | Position | Class of Compound | Observed Effect on Activity | Reference |
| Fluoro (-F) | para | N-Phenylthieno[2,3-b]pyridine-2-carboxamide | Active, served as a basis for comparison | mdpi.com |
| Chloro (-Cl) | para | Theophylline-1,2,4-triazole-N-phenylacetamide | Most potent antibacterial activity in the series | frontiersin.org |
| Chloro (-Cl) | meta | Theophylline-1,2,4-triazole-N-phenylacetamide | Decreased antibacterial activity | frontiersin.org |
| Methyl (-CH₃) | para | Theophylline-1,2,4-triazole-N-phenylacetamide | Significant protease inhibition activity | frontiersin.org |
| 3,4-Dichloro | N/A | N-Phenylpiperazine Conjugate | High antimycobacterial activity | mdpi.com |
| Unsubstituted | N/A | Theophylline-1,2,4-triazole-N-phenylacetamide | Least active in the series for protease inhibition | frontiersin.org |
Influence of the Mandelic Acid Scaffold Modifications
Mandelic acid and its derivatives are an important class of chiral α-hydroxy acids used as building blocks in drug synthesis. researchgate.netmdpi.com The mandelic acid scaffold in this compound provides a specific three-dimensional framework with key functional groups: a hydroxyl group (-OH) and a carboxyl group (as part of the amide). Modifications to this scaffold can have a profound impact on biological interactions. ontosight.ai
The chiral center at the α-carbon means that the compound can exist as (R) and (S) enantiomers, which often exhibit different biological activities due to the stereospecific nature of biological receptors. The hydroxyl group is a potential hydrogen bond donor and acceptor, and its esterification or removal would significantly alter binding properties. Similarly, the spatial arrangement and chemical nature of the groups attached to the α-carbon are critical for its interaction with biological targets. jrespharm.com Research on various mandelic acid derivatives has shown that modifications can lead to agents with a range of activities, including anticancer and antibacterial properties. researchgate.netjrespharm.com
| Scaffold Modification Site | Potential Modification | Anticipated Impact on Biological Interaction |
| α-Hydroxyl Group | Esterification, Etherification, Removal | Alters hydrogen bonding capacity; modifies polarity and steric bulk. |
| α-Carbon | Introduction of alkyl or other groups | Changes steric profile and lipophilicity around the chiral center. |
| Carboxyl Group (Amide) | Replacement with ester, ketone, or reversed amide | Fundamentally changes the hydrogen bonding pattern and electronic nature of the linker. |
| Stereochemistry | Use of (R) vs. (S) enantiomer or racemic mixture | Can lead to significant differences in potency and selectivity due to stereospecific binding. |
Contribution of the Amide Linkage to Molecular Recognition
The amide linkage (-CO-NH-) is a fundamental and highly stable functional group in biochemistry, most notably forming the backbone of proteins. google.commdpi.com Its stability is due to resonance, which imparts a partial double-bond character to the C-N bond, resulting in a planar and rigid structure. mdpi.com This structural rigidity helps to reduce the conformational flexibility of a molecule, which can be entropically favorable for binding.
In the context of molecular recognition, the amide group is an excellent hydrogen bonding motif. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. google.com This dual functionality allows the amide linkage to form strong and specific hydrogen bonds with amino acid residues in a protein's binding site, anchoring the molecule in a productive orientation. uni-muenchen.de SAR studies on various compound series where the amide bond is modified or replaced have consistently demonstrated its critical role in receptor binding. For example, in a series of cannabinoid receptor antagonists, subtle changes to the amide region, such as comparing amides to hydrazides or substituting adjacent atoms, resulted in significant changes in receptor affinity. nih.gov The specific geometry and electronic properties of the amide bond are therefore essential for the molecular recognition of this compound. uni-muenchen.de
Comparative SAR Studies with Related N-Phenyl Amide Derivatives
To understand the SAR of this compound more broadly, it is useful to compare it with other classes of N-phenyl amide derivatives that have been studied for biological activity. These comparisons can reveal common principles and highlight unique features. For instance, studies on N-phenylacetamides, N-phenyl cinnamamides, and N-phenylthieno[2,3-b]pyridine-2-carboxamides all underscore the importance of the substitution pattern on the N-phenyl ring. mdpi.comnih.govmdpi.com
A common theme is the tunability of activity through the electronic properties of the phenyl ring substituents. In a series of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, compounds with electron-withdrawing groups like fluoro showed promising antibacterial activity. nih.gov Similarly, for N-phenyl cinnamamides, introducing substituents like a chloro group on the N-phenyl ring resulted in potent activity in activating the Nrf2/ARE pathway. mdpi.com These findings suggest that for many N-phenyl amide derivatives, modulating the electronic character of the phenyl ring is a successful strategy for optimization.
The following table provides a comparative overview of SAR findings from different N-phenyl amide derivative classes.
| Compound Class | Core Scaffold | Key SAR Findings on Phenyl Ring | Reference | | :--- | :--- | :--- | | N-Phenylacetamides | Phenylacetamide | Introduction of a thiazole moiety was key; electron-withdrawing groups on the phenyl ring of the thiazole were beneficial for antibacterial activity. | nih.gov | | N-Phenyl Cinnamamides | Cinnamamide (B152044) | Substituents on the N-phenyl ring, including chloro and dimethylamine (B145610) groups, showed potent Nrf2/ARE activation. | mdpi.com | | N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Thieno[2,3-b]pyridine-2-carboxamide | The presence of electron-withdrawing groups on the phenyl ring was explored, showing varied anti-proliferative activity. | mdpi.com | | Theophylline-tethered N-phenylacetamides | Phenylacetamide linked to Theophylline-1,2,4-triazole | A para-chloro substituent on the phenyl ring was most potent; ortho/meta chloro was less active. Electron-donating groups were also effective. | frontiersin.org |
These comparative studies reinforce the idea that while the core scaffold provides the basic framework for biological interaction, the substituents on the N-phenyl ring are critical for fine-tuning potency and selectivity. The specific electronic and steric requirements are highly dependent on the target, but the N-phenyl amide motif remains a versatile and effective template in drug design.
Investigation of Molecular Mechanisms and Biological Targets in Vitro Research
Modulation of Specific Cellular Pathways (In Vitro)
In vitro studies provide the foundational understanding of how a compound interacts with cellular machinery. For N-Phenyl-m-chloromandelamide and its analogs, research has primarily focused on pathways related to oxidative stress.
The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative damage. nih.gov Activation of the Nrf2 pathway is a key mechanism for cellular defense. nih.govnih.gov
While direct studies on this compound are limited, research on a series of structurally similar N-phenyl cinnamamide (B152044) derivatives demonstrates significant activity on the Nrf2/antioxidant response element (ARE) pathway. nih.govnih.gov These compounds were specifically designed to evaluate the electronic effects of substituents on the N-phenyl ring. nih.gov In these studies, compounds featuring a chloro group on the N-phenyl ring demonstrated potent activity. nih.gov
Using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells, researchers screened a series of nine substituted N-phenyl cinnamamide derivatives. nih.govresearchgate.net The results showed that these compounds exhibited 3.57 to 15.6 times more potent Nrf2/ARE luciferase activity compared to the negative control. nih.gov One compound in particular, designated 1g (N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide), showed the highest luciferase activity, comparable to the positive control, tert-butyl hydroquinone (B1673460) (t-BHQ). nih.gov This suggests that the presence and position of the chloro substituent are important for pathway activation.
Further investigation revealed that compound 1g up-regulated the mRNA and protein expression of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), in a concentration-dependent manner. nih.govmdpi.com This led to an increase in the endogenous antioxidant glutathione, highlighting the functional consequence of Nrf2 activation. nih.govmdpi.com
Interactive Table: Relative Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives Use the filter to explore the activity of different compounds.
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cellular processes such as growth, proliferation, and survival. mdpi.com The alpha isoform, PI3Kα, is one of the most frequently mutated kinases in human cancers, making it a significant therapeutic target. srce.hrnih.gov Inhibitors of this pathway are of major interest in oncological research. mdpi.comfrontiersin.org Based on a review of the available scientific literature, no in vitro studies have been published regarding the specific modulatory effects of this compound or its close mandelamide and cinnamamide analogs on the PI3Kα pathway.
Enzyme Inhibition and Activation Kinetics (In Vitro)
Enzyme assays are critical for determining if a compound can enhance or block the activity of specific enzymes, providing insight into its potential biological effects.
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govunica.it Overproduction of uric acid can lead to conditions such as gout, and XO inhibitors are an established therapeutic strategy. nih.govbanglajol.info
While specific kinetic data for this compound are not available, studies on related structures provide insight. Research into cinnamic acid derivatives has identified XO inhibitory activity. rjraap.com For instance, 4-nitrocinnamic acid was found to be a reversible and noncompetitive inhibitor of XO with an IC50 value of 23.02 µmol/L. rjraap.com Kinetic analysis showed it binds to a site outside the enzyme's catalytic center. rjraap.com Other studies have noted that amide derivatives are a class of compounds being investigated as novel XO inhibitors. nih.gov Flavonoid and coumarin (B35378) derivatives have also been studied, showing competitive or mixed-type inhibition. unica.itbanglajol.infonih.gov
Interactive Table: Xanthine Oxidase Inhibition by Various Compounds This table presents IC50 and kinetic data for different classes of XO inhibitors.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. informaticsjournals.co.inmdpi.com They are involved in numerous physiological processes, and specific isoforms, such as CA IX and CA XII, are overexpressed in tumors and are targets for anticancer therapies. informaticsjournals.co.innih.gov The primary class of CA inhibitors consists of sulfonamides and their bioisosteres. informaticsjournals.co.inmdpi.com A review of the scientific literature did not yield any in vitro studies investigating the inhibitory or activation kinetics of this compound or its related cinnamamide and mandelamide analogs on any carbonic anhydrase isoforms.
Alpha-amylase is a digestive enzyme that breaks down complex carbohydrates into simple sugars. nih.gov Inhibiting this enzyme can slow carbohydrate absorption and reduce post-meal blood glucose spikes, making it a target for managing type 2 diabetes. nih.gov
There are no direct studies on this compound, but research on structurally related cinnamaldehyde-based compounds has shown potent α-amylase inhibitory activity. nih.gov A study on cinnamaldehyde-derived hydrazone Schiff bases revealed exceptionally potent inhibition of α-amylase, with IC50 values in the nanomolar range (0.37-9.54 x 10⁻⁹ M). nih.gov These values indicate that the synthesized compounds were significantly more effective inhibitors than the standard drug acarbose (B1664774) (IC50 = 6.76 x 10⁻⁶ M). nih.gov This suggests that the core cinnamic/cinnamaldehyde (B126680) structure is a promising scaffold for developing α-amylase inhibitors.
Interactive Table: α-Amylase Inhibition by Cinnamaldehyde Derivatives vs. Standards Compare the high potency of cinnamaldehyde derivatives to common standards.
An extensive search for scientific literature on the chemical compound This compound (CAS No. 51009-30-4) chemsrc.comchemicalbook.com was conducted to generate an article based on the provided outline. The investigation aimed to find in vitro research data pertaining to its molecular mechanisms and biological targets.
Despite a thorough review of publicly available scientific databases and research publications, no specific studies were found for this compound in the areas of:
Protein-Ligand Binding Studies: No data on the binding affinity or interactions of this compound with any specific proteins were identified.
Cellular Assays for Pathway Response and Phenotypic Screening: There were no published results from cellular assays detailing the compound's effect on cellular pathways or its activity in phenotypic screens.
Receptor Interactions and Ligand Efficacy Assessment: Information regarding the interaction of this compound with any biological receptors or an assessment of its efficacy as a ligand is not available in the searched scientific literature.
Consequently, it is not possible to provide an article with the requested detailed research findings and data tables, as the primary scientific research required to do so does not appear to be published. The compound is listed by chemical suppliers, but associated research into its biological activity as per the requested outline is not publicly documented.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for the purification and purity assessment of synthesized N-Phenyl-m-chloromandelamide. The choice of technique depends on the scale and required purity level.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for both purity determination and enantiomeric separation. Given the compound's chiral nature, chiral HPLC is particularly critical. Drawing parallels from studies on structurally related chloromandelic acid derivatives, effective enantioseparation can be achieved using specialized chiral stationary phases (CSPs). nih.govzju.edu.cn
Research on mandelic acid and its derivatives has demonstrated the efficacy of polysaccharide-based CSPs, such as those immobilizing cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel (e.g., CHIRALPAK® IC). nih.govzju.edu.cn These columns facilitate separation through mechanisms including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are relevant to the structure of this compound.
Method development would typically involve screening various mobile phases. Normal-phase chromatography, using eluents like n-hexane mixed with an alcohol (e.g., isopropanol (B130326) or ethanol), is a common approach. nih.govzju.edu.cn The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for acidic or amide-containing compounds. nih.govzju.edu.cn Detection is typically performed using a UV detector, with wavelengths around 210 nm or 254 nm being suitable due to the aromatic rings in the molecule. zju.edu.cngoogle.com
Table 1: Illustrative HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives This table presents typical conditions used for compounds structurally similar to this compound and serves as a starting point for method development.
| Parameter | Condition | Reference |
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) | nih.govzju.edu.cn |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) mixture with 0.1% Trifluoroacetic Acid (TFA) | nih.govzju.edu.cn |
| Flow Rate | 0.4–1.2 mL/min | zju.edu.cn |
| Column Temperature | 25 °C | zju.edu.cn |
| Detection | UV at 210 nm or 230 nm | nih.govzju.edu.cn |
| Injection Volume | 10 µL | zju.edu.cn |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. researchgate.net For aromatic amides, silica gel G coated on glass or aluminum plates is the most common stationary phase.
The separation is achieved by selecting a mobile phase that provides differential migration of the target compound and its impurities. The polarity of the mobile phase is a key parameter. A solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., toluene (B28343) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), would likely be effective. The mobility of aromatic amides on the TLC plate is influenced by the polarity of the eluent; higher polarity generally results in higher Rf values.
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active phenyl groups. Alternatively, chemical staining agents can be used. A reagent like p-dimethylaminobenzaldehyde (p-DAB) in an acidic methanolic solution can be used to visualize aromatic amines or amides.
Table 2: General TLC Parameters for Aromatic Amide Analysis
| Parameter | Description | Reference |
| Stationary Phase | Silica gel G on glass plates | |
| Mobile Phase | Toluene, Cyclohexane/Ethyl Acetate mixtures, or other organic solvents of varying polarity | |
| Development | Ascending development in a closed chamber | tandfonline.com |
| Visualization | UV light (254 nm) or staining with reagents like p-DAB or diphenylamine |
For the isolation of this compound on a larger, preparative scale (milligrams to grams), Medium Pressure Liquid Chromatography (MPLC) serves as an efficient purification technique. MPLC bridges the gap between low-pressure column chromatography and high-pressure preparative HPLC. It offers better resolution and faster separation times than traditional column chromatography.
A study on the preparative separation of mandelamide utilized a Chiralpak® IC column, demonstrating that such chemistries are scalable for purification purposes. researchgate.net In a typical MPLC setup for this compound, a pre-packed silica gel or a chiral stationary phase column would be used. The mobile phase conditions would be adapted from the analytical HPLC or TLC methods that showed the best separation. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.
Method Development for Quantitative Analysis in Biological Matrices (for research purposes)
Developing a method for the quantitative analysis of this compound in biological matrices like plasma or serum is a complex process essential for preclinical research studies. The goal is to create a sensitive, specific, and reproducible assay, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The development process involves several key stages:
Sample Preparation: The primary challenge is to extract the analyte from the complex biological matrix, removing interfering substances like proteins and phospholipids. researchgate.net Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent in which this compound has high solubility.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away. This often provides the cleanest extracts.
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used to separate the analyte from any remaining matrix components before it enters the detector. A reversed-phase column (e.g., C18) is commonly used. The mobile phase would typically consist of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol), run in either an isocratic or gradient mode.
Detection and Quantification: For high sensitivity and selectivity, a triple quadrupole mass spectrometer is the detector of choice. researchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). This specific transition provides a high degree of confidence in the identity and quantity of the analyte.
Method Validation: The developed assay must be rigorously validated according to established guidelines. This includes assessing its linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability in the biological matrix. frontiersin.org An internal standard—a structurally similar molecule added at a known concentration to all samples—is crucial for accurate quantification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
